6-bromo-N-ethyl-2-pyridinecarboxamide
Description
6-Bromo-N-ethyl-2-pyridinecarboxamide is a brominated pyridine derivative featuring a carboxamide group substituted at the pyridine ring’s 2-position and an ethyl group attached to the amide nitrogen.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
6-bromo-N-ethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9BrN2O/c1-2-10-8(12)6-4-3-5-7(9)11-6/h3-5H,2H2,1H3,(H,10,12) |
InChI Key |
RKMRTADEHXYVIC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=NC(=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-bromo-N-ethyl-2-pyridinecarboxamide and its analogs:
Key Structural and Functional Insights
Halogen Effects :
- Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance electrophilic reactivity compared to chlorine, making brominated analogs more reactive in Suzuki-Miyaura cross-couplings .
- Positional Isomerism: 5-Bromo derivatives (e.g., ) exhibit steric and electronic differences compared to 6-bromo isomers, affecting binding to biological targets like proteases.
Amide Substitution: N-Ethyl vs.
Heterocyclic Variations :
- Imidazo-Pyridine Core : The fused imidazo-pyridine in offers enhanced π-stacking interactions, relevant in kinase inhibitor design, but may complicate synthetic routes.
- Bipyridyl Structures : Compounds like are tailored for coordination chemistry, enabling applications in catalysis or MOFs.
Crystallographic Data :
- 6-Bromopyridine-2-carboxamide forms S(5) rings via intramolecular N–H⋯N hydrogen bonds, stabilizing its crystal lattice. This contrasts with N-ethyl analogs, where bulkier substituents may disrupt packing efficiency.
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